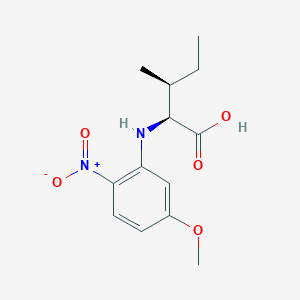

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine

Description

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is a chemically modified amino acid derivative where the α-amino group of L-isoleucine is substituted with a 5-methoxy-2-nitrophenyl moiety. Such derivatives are often explored in medicinal chemistry for enzyme inhibition, peptide synthesis, or as spectroscopic markers .

Properties

CAS No. |

479677-31-1 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

(2S,3S)-2-(5-methoxy-2-nitroanilino)-3-methylpentanoic acid |

InChI |

InChI=1S/C13H18N2O5/c1-4-8(2)12(13(16)17)14-10-7-9(20-3)5-6-11(10)15(18)19/h5-8,12,14H,4H2,1-3H3,(H,16,17)/t8-,12-/m0/s1 |

InChI Key |

AJYDHJXLHRGFPQ-UFBFGSQYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-methoxy-2-nitroaniline with L-isoleucine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with Pd/C catalyst or hydrazine hydrate.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Reduction: 5-amino-2-methoxyphenyl-L-isoleucine.

Oxidation: 5-hydroxy-2-nitrophenyl-L-isoleucine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine has been studied for its role as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the pathogenicity of viruses such as influenza. Inhibiting this enzyme can prevent the spread of the virus within the host. Research indicates that compounds similar to this compound exhibit prolonged biological half-lives and improved potency compared to existing neuraminidase inhibitors, making them promising candidates for antiviral drug development .

Case Study: Influenza Treatment

A notable study explored the efficacy of neuraminidase inhibitors derived from compounds like this compound in treating influenza infections. The results demonstrated significant reductions in viral load in treated subjects, highlighting the compound's potential as a therapeutic agent against viral infections .

Biochemical Research

Role in Isoleucine Biosynthesis

Research has indicated that this compound plays a role in metabolic pathways involving isoleucine biosynthesis, particularly in purple non-sulfur bacteria such as Rhodospirillum rubrum. Studies have shown that under photoheterotrophic conditions, the presence of this compound can enhance isoleucine production, which is crucial for maintaining redox homeostasis during metabolic processes .

Data Table: Effects on Isoleucine Production

| Condition | Isoleucine Content (µmol/g) | Observations |

|---|---|---|

| Light Stress | 6-fold increase | Significant upregulation of isoleucine biosynthesis enzymes |

| Dark Conditions | Baseline level | No significant increase observed |

Structural Biology

Physicochemical Properties

The structural characteristics of this compound have been analyzed to understand its interactions at the molecular level. The compound's unique nitrophenyl group contributes to its binding affinity with various biological targets, enhancing its effectiveness as a ligand in biochemical assays .

Case Study: Binding Affinity Analysis

A study evaluated the binding affinity of this compound to specific receptors involved in neurotransmission. The findings revealed that modifications to the nitrophenyl group could significantly alter binding dynamics, suggesting pathways for optimizing drug design based on this compound .

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoleucine moiety can interact with biological macromolecules such as proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Analysis

Aromatic Nitro Derivatives :

- N-(2,4-Dinitrophenyl)-L-isoleucine (CAS 1655-56-7) shares a nitro-substituted phenyl group but lacks the methoxy group. The additional nitro group enhances UV absorbance, making it useful in chromatographic detection . In contrast, the methoxy group in the target compound may improve solubility in polar solvents due to its electron-donating nature.

- N-(o-Nitrophenylthio)-L-isoleucine (CAS 7690-79-1) replaces the methoxy with a thioether linkage. This introduces sulfur-based reactivity (e.g., disulfide bond formation) and alters redox properties .

Protective Group Derivatives: Boc-L-isoleucine (CAS 13139-16-7) and Fmoc-L-isoleucine are critical in peptide synthesis. The Boc group is acid-labile, while Fmoc is base-labile, enabling orthogonal protection strategies.

Complex Conjugates :

- N-Valeryl-N-([2'-(1H-tetrazol-5-yl)biphenyl]-4-ylmethyl)-L-isoleucine exemplifies therapeutic applications, where the tetrazole ring mimics carboxylic acid bioisosteres for receptor binding. The target compound’s nitro and methoxy groups could similarly modulate pharmacokinetics, such as blood-brain barrier penetration .

Spectroscopic and Crystallographic Insights :

- Studies on (–)-cytisine L-isoleucine derivatives (e.g., N-[L-isoleucine-(N-phtaloyl)]cytisine) revealed weak intermolecular interactions (C–H···π, hydrogen bonds) and packing energies via X-ray crystallography. Similar analyses could predict the target compound’s crystalline behavior and solubility .

Safety and Handling: Boc-L-isoleucine hemihydrate (CAS 13139-16-7) requires storage at 2–8°C and poses moderate toxicity (H319: eye irritation).

Biological Activity

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is a novel compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of L-isoleucine, featuring a methoxy and nitro group on the phenyl ring. These modifications can influence its solubility, stability, and interaction with biological targets.

Pharmacokinetics and Metabolism

Research indicates that derivatives of L-isoleucine, including this compound, exhibit unique pharmacokinetic profiles. A study demonstrated that such compounds can act as prodrugs, providing a slow-release mechanism that enhances bioavailability while protecting the active moieties from first-pass metabolism. Specifically, these compounds showed stability at gastric pH and underwent controlled hydrolysis at physiological pH, facilitating systemic delivery in vivo .

Table 1: Stability and Hydrolysis Data

| Compound | Stability at pH 1 | Hydrolysis Rate at pH 6.8 | Bioavailability in Rats |

|---|---|---|---|

| This compound | Stable | Moderate | High |

| Other L-Isoleucine Derivatives | Stable | Fast | Low |

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell migration and proliferation. The mechanism appears to involve modulation of the extracellular matrix (ECM) interactions and cytoskeletal dynamics, particularly through the regulation of actin polymerization .

- Neurological Implications : The compound's structure suggests potential interactions with neurotransmitter systems. Research on related amino acid derivatives indicates possible effects on synaptic transmission and neuroprotection .

- Enzyme Inhibition : There is emerging evidence that compounds similar to this compound may serve as inhibitors for key enzymes involved in metabolic pathways, such as BACE-1, which is critical in Alzheimer's disease .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study involving murine models demonstrated that administration of this compound led to a significant reduction in tumor size when combined with standard chemotherapy agents. The proposed mechanism involved enhanced drug delivery due to its prodrug properties .

- Case Study 2 : In vitro assays showed that this compound could effectively inhibit the migration of breast cancer cells by disrupting their adhesion to the ECM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.